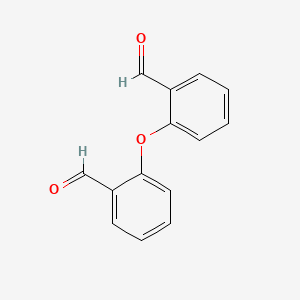

Bis(2-formylphenyl) Ether

CAS No.: 49590-51-4

Cat. No.: VC1976657

Molecular Formula: C14H10O3

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49590-51-4 |

|---|---|

| Molecular Formula | C14H10O3 |

| Molecular Weight | 226.23 g/mol |

| IUPAC Name | 2-(2-formylphenoxy)benzaldehyde |

| Standard InChI | InChI=1S/C14H10O3/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-10H |

| Standard InChI Key | LMJZLKFWMQOYKU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2C=O |

| Canonical SMILES | C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2C=O |

Introduction

Chemical Identity and Structure

Bis(2-formylphenyl) ether, also known as 2,2'-oxydibenzaldehyde or 2,2'-diformyldiphenyl ether, is an aromatic compound with the molecular formula C₁₄H₁₀O₃ and a molecular weight of 226.23 g/mol . The compound features an ether linkage connecting two phenyl rings, with each ring bearing an aldehyde group at the ortho position relative to the ether oxygen. This structural arrangement creates a molecule with distinctive reactivity patterns due to the proximity of the aldehyde groups to the ether bridge.

The chemical structure can be represented by several identifiers:

-

CAS Registry Number: 49590-51-4

-

IUPAC Name: 2-(2-formylphenoxy)benzaldehyde

-

InChI: InChI=1S/C14H10O3/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-10H

-

InChIKey: LMJZLKFWMQOYKU-UHFFFAOYSA-N

The compound can be visualized as having two benzaldehyde moieties joined through an oxygen atom, creating a characteristic ether linkage with specific spatial orientation that influences its chemical behavior.

Physical Properties

Spectroscopic Characterization

Bis(2-formylphenyl) ether has been thoroughly characterized using various spectroscopic techniques, providing essential data for confirmation of its structure and purity assessment.

Mass Spectrometry

Mass spectrometric analysis of bis(2-formylphenyl) ether reveals a molecular ion peak at m/z 226, corresponding to its molecular weight. The fragmentation pattern shows significant peaks at m/z 197 and 181, which are characteristic of this compound . The mass spectral data provides valuable confirmation of the compound's molecular formula and structural integrity.

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy provide additional structural information about bis(2-formylphenyl) ether. The IR spectrum shows characteristic absorption bands associated with the aldehyde carbonyl stretching vibrations, aromatic C=C stretching, and the C-O-C stretching of the ether linkage . These spectroscopic features serve as fingerprints for the identification and characterization of the compound.

Synthesis Methods

Standard Synthetic Routes

Bis(2-formylphenyl) ether is typically synthesized through the reaction of 2-formylphenol with a suitable etherification agent. This approach establishes the critical ether linkage between the two aromatic rings while preserving the aldehyde functionalities. The reaction conditions must be carefully controlled to prevent side reactions involving the reactive aldehyde groups.

Alternative Synthetic Pathways

An alternative approach involves the Wittig methylenation of commercially available bis(2-formylphenyl) ether to produce bis(2-vinylphenyl) ether, which can be subsequently manipulated for further transformations . This reaction pathway is particularly valuable for producing derivatives with modified functional groups at specific positions.

In research applications, bis(2-formylphenyl) ether has been used as a precursor in the synthesis of dibenzo[b,f]oxepine through ring-closing metathesis (RCM) reactions . The reaction sequence involves:

-

Wittig methylenation of bis(2-formylphenyl) ether to form bis(2-vinylphenyl) ether

-

Ring-closing metathesis to yield dibenzo[b,f]oxepine in excellent yields (reported as 91%)

This synthetic pathway demonstrates the utility of bis(2-formylphenyl) ether as a building block in the construction of more complex heterocyclic systems.

Applications in Organic Chemistry

Bis(2-formylphenyl) ether serves as a versatile intermediate in organic synthesis due to its reactive aldehyde groups and the structural rigidity imparted by the ether linkage. Its primary applications include:

Synthesis of Heterocyclic Compounds

The compound is particularly valuable in the preparation of oxygen-containing heterocycles. The strategy typically involves initial functionalization of the aldehyde groups followed by intramolecular reactions to form cyclic structures . This approach has been successfully employed in the synthesis of dibenzo[b,f]oxepine derivatives, which are of interest for their potential biological activities.

High-Performance Polymer Research

Bis(2-formylphenyl) ether is categorized as a reagent for high-performance polymer research . The aldehyde functionalities provide reactive sites for polymerization reactions or post-polymerization modifications. The rigid core structure of the molecule can contribute to the thermal and mechanical properties of the resulting polymers.

As a Building Block in Complex Molecule Synthesis

The compound serves as a useful building block in the construction of more complex molecules with specific spatial arrangements . The ether linkage provides a defined angle between the two aromatic rings, which can be exploited in the design of molecules with particular three-dimensional structures.

The spectroscopic data available for bis(2-formylphenyl) ether make it a useful reference standard for the identification and characterization of related compounds or reaction products in organic synthesis pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume